molecular formula C14H14F3NO3 B15300478 ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate

ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate

Cat. No.: B15300478
M. Wt: 301.26 g/mol
InChI Key: MSMDWJHFVJEJFH-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate (CAS: 151636-96-3) is a fluorinated indole-containing ester with the molecular formula C₁₄H₁₄F₃NO₂ and a molecular weight of 285.266 g/mol . Its synthesis involves reacting indole with ethyl 4,4,4-trifluoro-3-oxobutanoate (TFAA) in the presence of K-10 montmorillonite catalyst in toluene at 60°C, followed by purification via flash chromatography . The compound features a trifluoromethyl group, a hydroxyl group, and an indole moiety, contributing to its unique physicochemical and biological properties. Predicted collision cross-section (CCS) values for its adducts range from 161.2–174.0 Ų, indicating moderate molecular size and polarity .

Properties

Molecular Formula

C14H14F3NO3

Molecular Weight

301.26 g/mol

IUPAC Name

ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate

InChI

InChI=1S/C14H14F3NO3/c1-2-21-12(19)7-13(20,14(15,16)17)10-8-18-11-6-4-3-5-9(10)11/h3-6,8,18,20H,2,7H2,1H3

InChI Key

MSMDWJHFVJEJFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CNC2=CC=CC=C21)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate typically involves multiple steps, starting with the preparation of the indole core. One common method is the reaction of indole with trifluoroacetic acid followed by esterification with ethanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound is synthesized using advanced chemical engineering techniques to optimize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Production of alcohols.

  • Substitution: Generation of different alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.

Biology: The indole moiety of the compound is biologically active, making it useful in the study of biological systems. It can interact with various receptors and enzymes, providing insights into biological processes.

Medicine: Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic use.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the creation of advanced materials with specific functionalities.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the indole moiety interacts with specific biological pathways. The exact mechanism of action depends on the specific application and target system.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic Acid (CAS: 153233-36-4)
  • Molecular Formula: C₁₂H₁₀F₃NO₂ (MW: 257.21 g/mol) .
  • Key Differences : Lacks the ethyl ester and hydroxyl groups present in the target compound. This absence reduces steric bulk and alters polarity, likely decreasing solubility in organic solvents compared to the esterified form.
b) Ethyl Butanoate (CAS: 105-54-4)
  • Molecular Formula : C₆H₁₂O₂ (MW: 116.16 g/mol) .
  • Key Differences: A simple ester with a linear aliphatic chain. Ethyl butanoate is volatile and contributes to fruity aromas (e.g., green apple), whereas the target compound’s indole and fluorine substituents render it non-volatile and biologically active .
c) Ethyl 2-Methyl Butanoate (CAS: 7452-79-1)
  • Molecular Formula : C₇H₁₄O₂ (MW: 130.18 g/mol) .
  • Used extensively in flavor industries, contrasting with the target compound’s medicinal applications .

Physicochemical Properties

Property Target Compound Ethyl Butanoate 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic Acid
Molecular Weight 285.266 g/mol 116.16 g/mol 257.21 g/mol
Predicted CCS (Ų) 161.2–174.0 N/A N/A
Functional Groups Indole, -CF₃, -OH, ester Ester Indole, -CF₃, carboxylic acid
Volatility Low (due to high MW, -OH) High Moderate (carboxylic acid)

Key Differentiators

Fluorination: The trifluoromethyl group enhances metabolic stability and binding affinity in drug design, absent in non-fluorinated esters .

Hydroxyl Group : Increases polarity and hydrogen-bonding capacity, reducing volatility compared to simpler esters .

Biological Activity

Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

This compound has the molecular formula C14H14F3NO3C_{14}H_{14}F_{3}NO_{3} and a molecular weight of approximately 301.27 g/mol. The presence of a trifluoromethyl group and an indole moiety contributes to its unique chemical properties, enhancing its lipophilicity and biological interactions .

The mechanism of action for this compound involves several pathways:

  • Cell Membrane Penetration : The trifluoromethyl group aids in penetrating cell membranes due to increased lipophilicity.
  • Enzyme Interaction : Once inside the cell, the compound interacts with various enzymes and receptors, potentially modulating their activity.
  • Indole Moiety Activity : The indole structure is known for its ability to bind to multiple biological targets, which may contribute to the compound's overall biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential application as an antimicrobial agent. The compound's ability to disrupt bacterial cell functions may be linked to its interaction with bacterial enzymes involved in metabolism and virulence .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The indole moiety is often associated with anticancer activity due to its structural similarity to known anticancer agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameBiological ActivityNotes
Ethyl 4,4,4-trifluoro-2-butynoateModerate antibacterialLess potent than the target compound
Ethyl 4,4,4-trifluoro-3-hydroxybutanoateLow anticancer activityLacks indole moiety
Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoateHigh antimicrobial & anticancerStronger biological effects due to indole

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

  • Antimicrobial Efficacy Study : In a study evaluating various indole derivatives for antibacterial properties against E. coli and S. aureus, this compound showed significant inhibition at concentrations as low as 10 µM .
  • Cancer Cell Line Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups .

Q & A

[Basic] What synthetic methods are optimal for preparing ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate?

Answer: The compound is synthesized via a condensation reaction between indole and ethyl 4,4,4-trifluoro-3-oxobutanoate (TFAA) using K-10 montmorillonite as a solid acid catalyst in toluene at 60°C. Reaction progress is monitored by thin-layer chromatography (TLC), followed by catalyst removal via filtration and purification using flash chromatography. This method achieves moderate yields with high reproducibility .

[Basic] Which spectroscopic techniques are critical for characterizing this compound?

Answer: Key techniques include:

  • 1H-NMR and 19F-NMR to confirm the presence of the trifluoromethyl group, hydroxyl proton, and indole moiety.
  • IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.
  • Mass spectrometry for molecular weight verification.
    For stereochemical analysis, optical rotation measurements (as applied to analogous compounds) or X-ray crystallography are recommended .

[Advanced] How can researchers design experiments to evaluate its biological activity?

Answer: Prioritize assays targeting:

  • Enzyme inhibition : Test against kinases or proteases due to structural similarity to indole-based inhibitors.
  • Cytotoxicity : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
  • Amyloid-beta aggregation : Given the trifluoromethyl group’s role in disrupting protein self-assembly (observed in related compounds), employ thioflavin-T fluorescence assays .

[Advanced] How do structural modifications influence bioactivity?

Answer: Conduct structure-activity relationship (SAR) studies by:

  • Varying substituents : Replace the indole ring with other aromatic systems (e.g., benzofuran) or modify the trifluoromethyl group’s position.
  • Comparing analogs : Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate () shows altered reactivity due to trifluoromethyl positioning, suggesting similar modifications here could modulate activity.
  • Assessing stereochemistry : Synthesize enantiomers and compare bioactivity to determine chiral preferences .

[Advanced] How to address contradictions in reported spectral data or yields?

Answer: Contradictions may arise from:

  • Reaction conditions : Small variations in temperature or catalyst loading (e.g., K-10 montmorillonite activity) can impact yields. Reproduce experiments with strict parameter control.
  • Purification methods : Flash chromatography vs. recrystallization may affect purity. Cross-validate using HPLC or GC-MS.
  • Stereochemical ambiguity : Use chiral columns or Mosher ester analysis to resolve enantiomeric discrepancies .

[Basic] What are the challenges in scaling up synthesis?

Answer: Key challenges include:

  • Catalyst efficiency : K-10 montmorillonite’s heterogeneous nature complicates large-scale filtration. Explore immobilized catalysts or flow chemistry.
  • Solvent selection : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency.
  • Byproduct formation : Optimize reaction time to minimize side products detected via TLC .

[Advanced] What mechanistic insights explain the compound’s reactivity?

Answer: The trifluoromethyl group enhances electrophilicity at the β-ketoester moiety, facilitating nucleophilic attack by indole’s C3 position. K-10 montmorillonite likely protonates the carbonyl group, stabilizing the transition state. Computational studies (DFT) on analogous compounds support this mechanism .

[Advanced] How to validate interactions with biological targets?

Answer: Use:

  • Surface plasmon resonance (SPR) to measure binding affinity for proteins.
  • Molecular docking simulations to predict binding modes, leveraging crystallographic data from indole-containing inhibitors.
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters of interactions .

[Basic] What stability considerations are critical during storage?

Answer: The compound is prone to hydrolysis due to the ester and β-hydroxyketone groups. Store under inert atmosphere (N2/Ar) at –20°C in anhydrous solvents (e.g., DMSO or DMF). Regularly assess purity via NMR or LC-MS .

[Advanced] How to resolve low reproducibility in biological assays?

Answer: Potential solutions:

  • Batch variability : Ensure consistent compound purity (>95% by HPLC) across experiments.
  • Solubility issues : Optimize solvent systems (e.g., DMSO/PBS mixtures) to prevent aggregation.
  • Cell line heterogeneity : Use authenticated cell lines and standardize culture conditions.
    Reference pharmacokinetic data from related trifluoromethyl-indole derivatives to guide dosing .

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